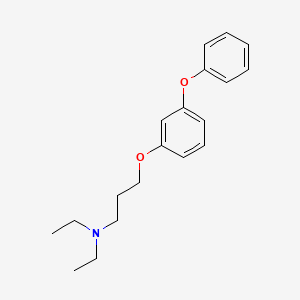
N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine
Vue d'ensemble
Description
N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine, also known as SR57227A, is a selective 5-HT3 receptor antagonist. It is a synthetic compound that has been studied for its potential use in treating various disorders such as anxiety, depression, and addiction.
Mécanisme D'action
N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine is a selective antagonist of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel that is activated by serotonin. By blocking this receptor, this compound reduces the activity of the serotonergic system, which is involved in mood regulation, anxiety, and addiction.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that it reduces anxiety and depression-like behaviors in animal models. Additionally, it has been shown to reduce nicotine self-administration in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine in lab experiments is that it is a selective antagonist of the 5-HT3 receptor, which allows researchers to study the specific effects of blocking this receptor. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a useful tool for studying mood disorders. However, one limitation of using this compound in lab experiments is that its biochemical and physiological effects are not well understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine. One direction is to further investigate its potential use in treating addiction, particularly nicotine addiction. Another direction is to study its effects on other neurotransmitter systems, such as the dopaminergic system. Additionally, further research is needed to understand its biochemical and physiological effects and its potential therapeutic uses in humans.
Conclusion:
In conclusion, this compound is a selective 5-HT3 receptor antagonist that has been studied for its potential use in treating various disorders such as anxiety, depression, and addiction. Its synthesis involves several steps, and it has been shown to have anxiolytic and antidepressant effects in animal models. However, its biochemical and physiological effects are not well understood, which makes it difficult to interpret the results of experiments. Further research is needed to understand its potential therapeutic uses in humans.
Applications De Recherche Scientifique
N,N-diethyl-3-(3-phenoxyphenoxy)-1-propanamine has been extensively studied for its potential use in treating various disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been studied for its potential use in treating addiction, particularly nicotine addiction. This compound has been shown to reduce nicotine self-administration in rats.
Propriétés
IUPAC Name |
N,N-diethyl-3-(3-phenoxyphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-20(4-2)14-9-15-21-18-12-8-13-19(16-18)22-17-10-6-5-7-11-17/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHAWAMKSINTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B3846881.png)
![diethyl [4-(2-methoxyphenoxy)butyl]malonate](/img/structure/B3846882.png)
![5-[(2-benzoylhydrazino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3846886.png)
![2,2,3,3-tetrafluoropropyl 2-[(diallylamino)carbonyl]benzoate](/img/structure/B3846892.png)
![butyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B3846905.png)




![1-{[5-(isopropylthio)pentyl]oxy}-3-methoxybenzene](/img/structure/B3846936.png)

![1-[5-(2-fluorophenoxy)pentyl]-1H-imidazole](/img/structure/B3846959.png)

![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3846970.png)
